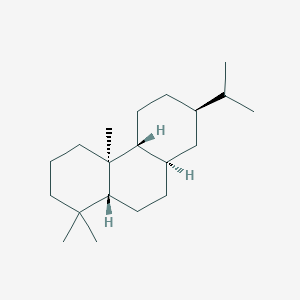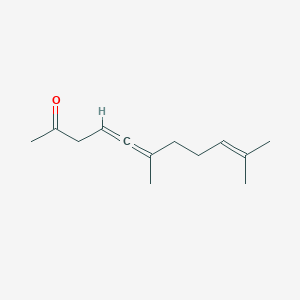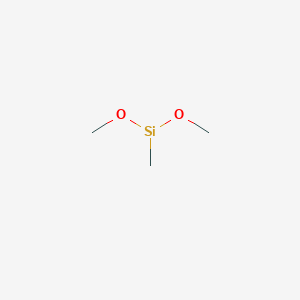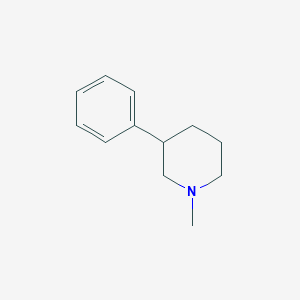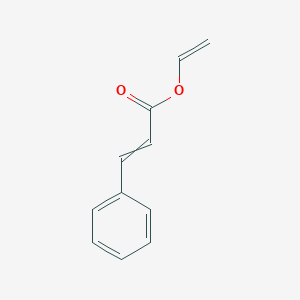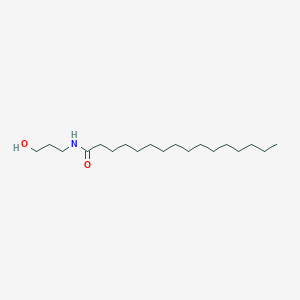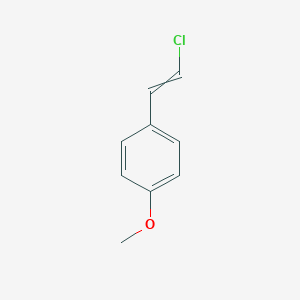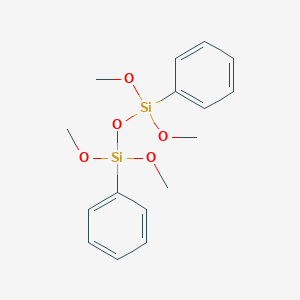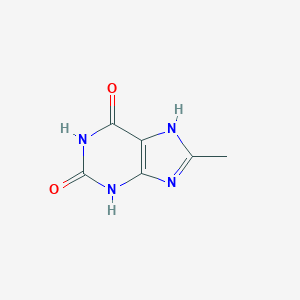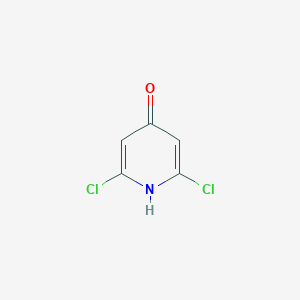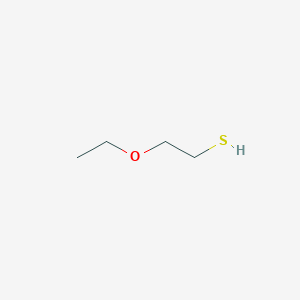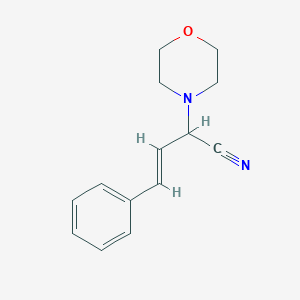
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is a chemical compound that belongs to the class of nitriles. It is commonly known as MPhBnN and has been widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MPhBnN is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
MPhBnN has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPhBnN also appears to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPhBnN has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic properties. However, there are also some limitations to its use. MPhBnN is a relatively new compound, and its long-term effects are not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on MPhBnN. One area of research could be the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another area of research could be the exploration of its neuroprotective effects and its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to determine the long-term effects of MPhBnN and its safety and efficacy in humans.
Conclusion:
In conclusion, MPhBnN is a promising compound with a number of potential applications in scientific research. Its unique chemical properties make it a promising candidate for the development of new drugs, and its neuroprotective effects could be useful in the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy in humans.
Synthesemethoden
MPhBnN can be synthesized through a multistep process that involves the reaction of morpholine and benzaldehyde to form 4-phenylmorpholine. The resulting compound is then reacted with acrylonitrile to form MPhBnN. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
MPhBnN has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. MPhBnN has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-12-14(16-8-10-17-11-9-16)7-6-13-4-2-1-3-5-13/h1-7,14H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNIJLJLTJRWIM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

